1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE
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Overview
Description
1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is a complex organic compound featuring a fluorinated aromatic ring and a piperazine moiety
Preparation Methods
The synthesis of 1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Substitution: Replacement of a hydrogen atom with a fluorine atom.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Coupling: Coupling of the fluorinated aromatic ring with the piperazine moiety under specific conditions.
Chemical Reactions Analysis
1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation or other electrophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: Utilized in studies involving fluorinated aromatic compounds and their reactivity.
Mechanism of Action
The mechanism of action of 1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The fluorinated aromatic ring and piperazine moiety can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other fluorinated aromatic compounds and piperazine derivatives. Some examples are:
- 1-Fluoro-4-methoxy-2-nitrobenzene
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
Compared to these compounds, 1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-12-9-19(16(21)11-18(12)24(26)27)23-7-5-22(6-8-23)17-4-3-14(13(2)25)10-15(17)20/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEKETOXANNQGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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